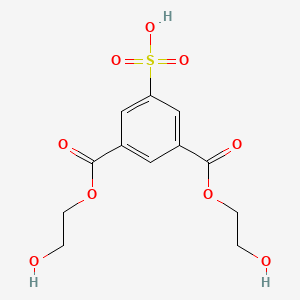
Yinlctrxry
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yinlctrxry is a synthetic compound known for its highly selective agonistic properties towards neuropeptide Y receptor subtype 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yinlctrxry involves a multi-step process that includes the formation of peptide bonds and the incorporation of specific amino acid residues. The key steps include:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
Incorporation of Non-standard Amino Acids: Specific non-standard amino acids, such as norvaline, are incorporated into the peptide chain to enhance the compound’s selectivity and potency.
Cyclization: The peptide chain undergoes cyclization to form a stable structure, often facilitated by the formation of disulfide bridges between cysteine residues.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Yinlctrxry undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the cysteine residues, leading to the formation of disulfide bridges.
Reduction: Reduction reactions can break these disulfide bridges, reverting the compound to its linear form.
Substitution: this compound can participate in substitution reactions, particularly at the amino acid side chains, allowing for the modification of its structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various alkylating agents under controlled pH conditions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered biological activity and stability.
Scientific Research Applications
Yinlctrxry has a wide range of scientific research applications:
Pharmacology: It is used as a tool compound to study the role of neuropeptide Y receptor subtype 5 in various physiological processes, including appetite regulation and stress response.
Neuroscience: Researchers use this compound to investigate the signaling pathways involved in neuropeptide Y receptor subtype 5 activation and its effects on neuronal activity.
Medicine: Potential therapeutic applications include the development of treatments for obesity, anxiety, and other conditions related to neuropeptide Y receptor subtype 5 dysfunction.
Industry: this compound is used in the development of diagnostic assays and screening tools for neuropeptide Y receptor subtype 5-related research.
Mechanism of Action
Yinlctrxry exerts its effects by selectively binding to and activating neuropeptide Y receptor subtype 5. This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways ultimately lead to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: A naturally occurring peptide that also activates neuropeptide Y receptors but with less selectivity.
Peptide YY: Another endogenous peptide with similar receptor targets but different physiological effects.
Pancreatic Polypeptide: Shares structural similarities with neuropeptide Y and peptide YY but has distinct biological functions.
Uniqueness
Yinlctrxry’s uniqueness lies in its high selectivity for neuropeptide Y receptor subtype 5, making it a valuable tool for studying this specific receptor without off-target effects. This selectivity also enhances its potential therapeutic applications by minimizing side effects associated with non-selective activation of other neuropeptide Y receptors.
Properties
IUPAC Name |
N-[1-[[3-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWKDKNIQUYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H186N36O28S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)


![3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12815086.png)

![6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)


![N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12815125.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)



![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)
